

(S)-1-(Pyridin-3-yl)ethanamine structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-(Pyridin-3-yl)ethanamine

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An In-depth Technical Guide to (S)-1-(Pyridin-3-yl)ethanamine

Introduction

(S)-1-(Pyridin-3-yl)ethanamine is a chiral amine that serves as a critical building block in modern organic and medicinal chemistry. Its unique structural features, combining a pyridine ring with a chiral ethylamine side chain, make it a valuable synthon for the development of a wide range of biologically active molecules. This guide provides a comprehensive overview of its structure, stereochemistry, synthesis, and applications, with a focus on its role in drug development.

Structure and Stereochemistry

(S)-1-(Pyridin-3-yl)ethanamine possesses a single stereocenter at the carbon atom adjacent to the amino group and the pyridine ring. The "(S)" designation refers to the absolute configuration at this chiral center, as defined by the Cahn-Ingold-Prelog priority rules.

The structure consists of a pyridine ring substituted at the 3-position with a 1-aminoethyl group. The spatial arrangement of the substituents around the chiral carbon is crucial for its interaction with biological targets, which are often stereospecific.

(S)-1-(Pyridin-3-yl)ethanamine

mol

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Caption: 2D Structure of **(S)-1-(Pyridin-3-yl)ethanamine**.

Physicochemical and Spectroscopic Data

The properties of **(S)-1-(Pyridin-3-yl)ethanamine** and its related forms are summarized below. This data is essential for its identification, handling, and use in synthetic protocols.

Property	Value	Reference
CAS Number	27854-93-9	[1]
Molecular Formula	C7H10N2	[1][2][3]
Molecular Weight	122.17 g/mol	[1][2]
Exact Mass	122.084398327 Da	[1][2]
IUPAC Name	(1S)-1-(pyridin-3-yl)ethanamine	[1]
InChI Key	IQVQNBXPYJGNEA-LURJTMIESA-N	[1]
Physical Form	Colorless to pale yellow liquid	[3]
Storage	Inert atmosphere, room temperature or refrigerator	[4]

Note: Spectroscopic data for the specific **(S)-1-(pyridin-3-yl)ethanamine** was not detailed in the provided search results. However, data for a closely related analogue, (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine, is available and can serve as a reference.[5]

Spectroscopic Data for a Related Analogue*

¹ H NMR (400 MHz, CDCl ₃)	δ 8.72 (d, 1H), 7.92 (dd, 1H), 7.66 (d, 1H), 4.30 (q, 1H), 1.55 (s, 2H, NH ₂), 1.43 (d, 3H)
MS (ESI)	m/z = 191.2 [M+H] ⁺
** (S) -1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine	[5]

Synthesis and Experimental Protocols

Achieving high enantiomeric purity is the primary challenge in the synthesis of **(S)-1-(Pyridin-3-yl)ethanamine**. The most effective strategies involve asymmetric synthesis, such as catalytic enantioselective reductions or the use of chiral auxiliaries.[\[6\]](#)

Synthesis via Chiral Auxiliary

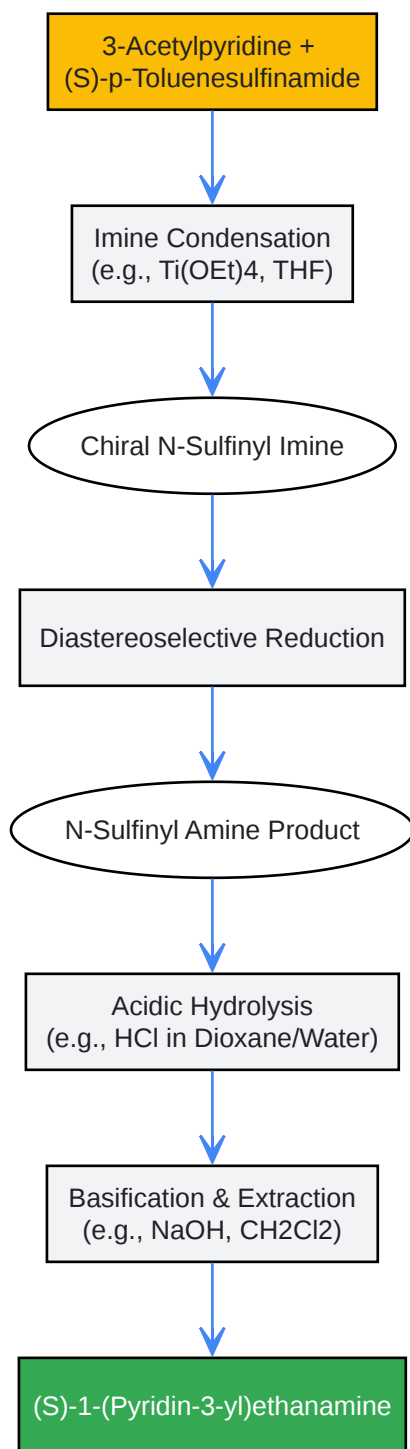
A robust method for preparing enantiomerically enriched pyridyl amines involves the use of a chiral sulfinamide auxiliary. This approach directs the stereochemistry of a key reaction step, and the auxiliary is subsequently removed.[\[6\]](#)

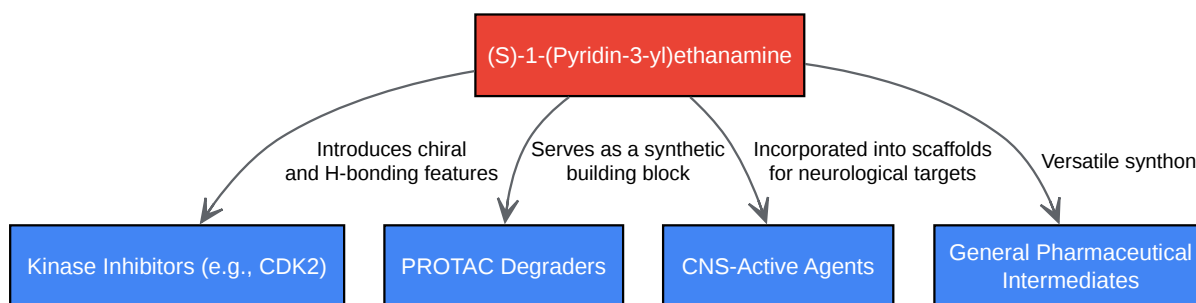
Experimental Protocol:

- **Imine Formation:** 3-Acetylpyridine (1.0 eq) is condensed with an enantiopure sulfinamide, such as (S)-(+)-p-toluenesulfinamide (1.0 eq), in the presence of a dehydrating agent like titanium(IV) ethoxide in an anhydrous solvent (e.g., THF) under an inert atmosphere. The reaction is typically stirred at room temperature or with gentle heating until imine formation is complete, as monitored by TLC or LC-MS.
- **Diastereoselective Reduction:** The resulting N-sulfinyl imine is cooled to a low temperature (e.g., -78 °C) and treated with a reducing agent. The choice of reducing agent can influence diastereoselectivity.
- **Hydrolysis (Auxiliary Removal):** The N-sulfinyl amine product is then treated with a strong acid, such as hydrochloric acid, in a protic solvent like methanol or a dioxane/water mixture.

[5] This cleaves the sulfinamide auxiliary, yielding the desired **(S)-1-(Pyridin-3-yl)ethanamine**, typically as a hydrochloride salt.

- Workup and Purification: The reaction mixture is neutralized with a base (e.g., NaOH) to a pH > 12, and the free amine is extracted with an organic solvent (e.g., CH₂Cl₂). [5] The combined organic layers are dried, filtered, and concentrated under reduced pressure to afford the final product. Purity can be assessed by chiral HPLC.





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- To cite this document: BenchChem. [(S)-1-(Pyridin-3-yl)ethanamine structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349464#s-1-pyridin-3-yl-ethanamine-structure-and-stereochemistry]

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